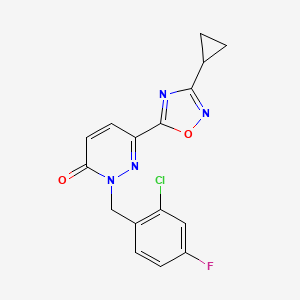

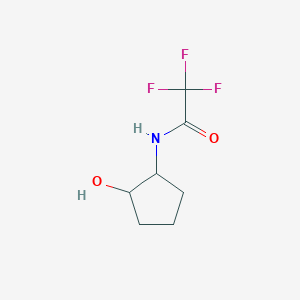

![molecular formula C17H22N2OS2 B2759860 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953916-97-7](/img/structure/B2759860.png)

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a compound containing both thiophene and piperidine moieties would likely involve the formation of the piperidine ring, followed by the introduction of the thiophene groups. This could potentially be achieved through a series of condensation and cyclization reactions23.Molecular Structure Analysis

The molecular structure of this compound would likely exhibit the aromaticity of the thiophene rings and the basicity of the piperidine nitrogen. The presence of these functional groups could confer interesting chemical properties to the molecule1.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene and piperidine moieties. Thiophenes are known to undergo electrophilic aromatic substitution reactions, while piperidines can act as bases and nucleophiles23.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar piperidine group could increase its solubility in polar solvents, while the aromatic thiophene rings could contribute to its stability1.Scientific Research Applications

Pharmacological Characterization

A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a novel κ-opioid receptor antagonist. It shows high affinity for human, rat, and mouse κ-opioid receptors and exhibits potential for treating depression and addiction disorders (Grimwood et al., 2011).

Salt Formation and Pharmaceutical Applications

A study presented a new salt formation of a compound structurally similar to the one , demonstrating its use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ et al., 2005).

Inhibitor for Cholesterol O-Acyltransferase-1

Another compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Nanocatalysis in Chemical Synthesis

Nano magnetite (Fe3O4) was used as a catalyst for the synthesis of derivatives involving similar compounds, indicating an efficient method for the synthesis of complex organic molecules (Mokhtary & Torabi, 2017).

DNA and Protein Binding Studies

Research involving N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related compounds revealed interactions with DNA and proteins, indicating potential applications in molecular biology and pharmacology (Raj, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it23.

Future Directions

The potential applications and future directions for this compound would depend on its specific properties. Compounds containing thiophene and piperidine moieties have been studied for their potential uses in various fields, including medicinal chemistry and materials science23.

properties

IUPAC Name |

2-thiophen-2-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS2/c20-17(11-15-3-1-9-21-15)18-12-14-5-7-19(8-6-14)13-16-4-2-10-22-16/h1-4,9-10,14H,5-8,11-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPHFZLITWOROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2759779.png)

![5-benzyl-N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759783.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2759786.png)

![Ethyl 4-[4-[(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2759787.png)

![8-(2-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2759788.png)

![5-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2759789.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2759793.png)